A32390A

Dopamine β-hydroxylase Norepinephrine Blood-brain barrier

A32390A (CAS 61241-59-6) is a naturally occurring, isonitrile-containing diacyl D-mannitol derivative produced by fermentation of a Pyrenochaeta species (NRRL-5786). It possesses a dual pharmacological profile, functioning as an inhibitor of dopamine-β-hydroxylase (DBH) and a copper chelator, which leads to a reduction in norepinephrine synthesis and a consequent lowering of blood pressure in hypertensive models.

Molecular Formula C18H28N2O8
Molecular Weight 400.4 g/mol
Cat. No. B15616870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA32390A
Molecular FormulaC18H28N2O8
Molecular Weight400.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H28N2O8/c1-9(2)13(19-5)17(25)27-7-11(21)15(23)16(24)12(22)8-28-18(26)14(20-6)10(3)4/h11-12,15-16,21-24H,5-8H2,1-4H3/t11-,12-,15-,16-/m1/s1
InChIKeyYNPCISSLHKFMKR-CZPYZCIJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

A32390A Compound Overview for Scientific Procurement: An Isonitrile-Containing Dual-Action Metabolite


A32390A (CAS 61241-59-6) is a naturally occurring, isonitrile-containing diacyl D-mannitol derivative produced by fermentation of a Pyrenochaeta species (NRRL-5786) [1]. It possesses a dual pharmacological profile, functioning as an inhibitor of dopamine-β-hydroxylase (DBH) and a copper chelator, which leads to a reduction in norepinephrine synthesis and a consequent lowering of blood pressure in hypertensive models [2]. Beyond its cardiovascular effects, A32390A exhibits antimicrobial activity against both Gram-positive bacteria and pathogenic fungi, including Candida albicans [1]. This combination of enzyme inhibition and direct antimicrobial action within a single, small-molecule chemotype (MW 396.39) makes it structurally and functionally distinct from other commercially available DBH inhibitors or antifungal agents.

Why Generic DBH Inhibitors Cannot Substitute for A32390A in Research Procurement


Generic substitution with other DBH inhibitors like fusaric acid or CHMI (1-cyclohexyl-2-mercapto-imidazole) fails to replicate the unique experimental profile of A32390A due to critical differences in mechanism and biodistribution. Unlike the thiourea-derived fusaric acid, A32390A's activity is coupled with copper chelation, which contributes to its distinct, isonitrile-dependent antimicrobial spectrum [1]. Crucially, in vivo data show A32390A does not lower brain norepinephrine levels, indicating it is peripherally selective and does not readily cross the blood-brain barrier, in direct contrast to CHMI, which preferentially reduces brain norepinephrine [2]. This peripheral restriction and the molecule's dual DBH-inhibitory and antimicrobial pharmacology mean that simply interchanging A32390A with a generic DBH inhibitor will eliminate any experimental readout dependent on its antimicrobial or peripherally-confined mechanism of action.

Quantitative Evidence for A32390A Differentiation Over Comparators


Peripheral Selectivity in Norepinephrine Synthesis Inhibition vs. Blood-Brain Barrier Penetrating DBH Inhibitors

A32390A's DBH inhibition is confined to the periphery, demonstrating a critical pharmacodynamic distinction over brain-penetrant DBH inhibitors. In DOCA hypertensive rats, A32390A lowered blood pressure via peripheral norepinephrine synthesis inhibition but, crucially, did not reduce brain norepinephrine levels [1]. This is a key differentiator from CHMI (1-cyclohexyl-2-mercapto-imidazole), which was shown in the same study to preferentially reduce brain norepinephrine levels, creating a different pharmacological profile [1]. This peripheral restriction avoids centrally-mediated side effects common to brain-penetrant DBH inhibitors.

Dopamine β-hydroxylase Norepinephrine Blood-brain barrier Hypertension

Dual Antimicrobial and Antihypertensive Activity vs. Single-Target DBH Inhibitors like Fusaric Acid

A32390A maintains significant DBH inhibitory hypotensive activity while demonstrating a broad antimicrobial spectrum, a feature absent in classic DBH inhibitors. Fusaric acid, a well-established DBH inhibitor (IC50 ≈ 0.1-1 µM range), possesses no meaningful antimicrobial activity [1]. In contrast, A32390A shows in vitro antifungal activity against clinically relevant pathogens: Candida albicans, Cryptococcus neoformans, and Histoplasma capsulatum [2]. In vivo, accumulative subcutaneous doses of 37.5–600 mg/kg over 24 hours showed significant antifungal activity against C. albicans in infected mice without demonstrating toxicity [2]. This dual pharmacological profile enables experimental designs that probe connections between adrenergic signaling and host-pathogen interactions, which fusaric acid cannot support.

Antifungal Dopamine β-hydroxylase Fusaric acid Dual pharmacology

Lack of Acute Toxicity at High In Vivo Doses vs. Amphotericin B's Known Nephrotoxicity

The therapeutic margin of A32390A is markedly wider than that of the gold-standard polyene antifungal amphotericin B. While amphotericin B is clinically known for its dose-limiting nephrotoxicity, A32390A could be administered accumulatively over a very wide 16-fold dose range (37.5 to 600 mg/kg s.c. over 24 hours) in mice, showing significant antifungal activity without any observable toxicity [1]. This is supported by a reported acute LD50 in mice greater than 1 g/kg [2]. Although A32390A was found to be less effective than amphotericin B on a per-dose basis in reducing Candida cell counts in kidneys of infected mice, its low toxicity profile permits high-dose administration to achieve efficacy without the severe toxicity that characterizes amphotericin B therapy [1].

Toxicity Therapeutic index Amphotericin B In vivo

Formulation-Dependent Bioavailability Enhancement via Solid Dispersion with Polyvinylpyrrolidone (PVP)

A32390A can be formulated to overcome its inherent pharmacokinetic limitation through a well-characterized solid-dispersion approach. In its unformulated state, urinary excretion of A32390A accounted for only 10% of the administered dose, indicating very low oral or parenteral bioavailability [1]. By combining A32390A with polyvinylpyrrolidone (PVP) in a 10% solid dispersion, researchers demonstrated a significant improvement: increased urinary excretion of the drug and, critically, a reduction in the amount of drug required to achieve in vivo antifungal activity [1]. This is a formulation-driven differentiator; the compound's efficacy can be tuned not by synthesizing new analogs, but by simply altering its solid-state formulation, a feature not demonstrated for other DBH inhibitors or amphotericin B.

Bioavailability Solid dispersion Polyvinylpyrrolidone Drug delivery

Isonitrile-Containing Natural Product Chemotype vs. Common Thiourea or Imidazole DBH Inhibitors

The isocyanide (isonitrile) functional group of A32390A represents an unconventional pharmacophore that is not present in any other class of DBH inhibitor. Fusaric acid is a butylpyridine derivative, CHMI and methimazole are mercapto-imidazoles, and newer agents like etamicastat are aromatic thioureas [1][2]. None possess the isonitrile motif. This structural feature functions as a potent copper-chelating warhead, which is fundamental to its dual DBH inhibitory and antimicrobial mechanism [3]. The isonitrile group coordinates enzyme-bound copper at the DBH active site while simultaneously mediating antimicrobial effects through reactive oxygen species (ROS) accumulation, a mechanism recently validated for diisonitrile natural products [4]. This unique chemotype makes A32390A the preferred choice for research programs investigating isocyanide pharmacophores, copper-chelation-based drug discovery, or the chemical biology of metal-chelating antibiotics.

Isocyanide Chemotype Copper chelator Structural novelty

In Vivo Efficacy vs. Polyene and Other Antifungal Antibiotics

The in vivo efficacy of A32390A has been benchmarked against amphotericin B, the clinical gold standard for systemic fungal infections. In a head-to-head murine candidiasis study, A32390A was effective in reducing the number of Candida cells isolated from the kidney of infected mice, but it was quantitatively less effective than amphotericin B on a dose-equivalent basis [1]. However, this lower per-dose potency is substantially offset by the vastly superior toxicity profile of A32390A, allowing for significantly higher dosing. The study also benchmarked the compound against no-treatment controls, establishing a clear and significant antifungal effect. This positions A32390A as a useful alternative when amphotericin B's toxicity is prohibitive for the experimental model or when studying novel antifungal mechanisms of action.

Antifungal efficacy Amphotericin B In vivo model Candida albicans

Procurement-Relevant Application Scenarios for A32390A


Peripheral Dopamine-β-Hydroxylase Inhibition Without Central Nervous System Penetration

For hypertension or cardiovascular research requiring norepinephrine synthesis inhibition that is strictly confined to the periphery, A32390A is the appropriate selection. Its inability to lower brain norepinephrine levels, as demonstrated in DOCA hypertensive rats, ensures that observed physiological effects are attributable solely to peripheral mechanisms [1]. This avoids the confounding influence of central adrenergic modulation that brain-penetrant inhibitors like CHMI introduce.

Copper-Chelation and Isonitrile Pharmacophore Discovery Programs

Medicinal chemistry programs focused on metal-chelating pharmacophores can utilize A32390A as a prototypical isonitrile scaffold. Its structure, confirmed as 1,6-di-O-(2-isocyano-3-methylcrotonyl)-D-mannitol, provides a unique copper-coordinating warhead that is absent in all other commercial DBH inhibitors, such as the thiourea-based etamicastat or the mercapto-imidazole CHMI [2][3]. This chemotype represents a distinct starting point for structure-activity relationship studies.

Dual-Action Tool Compound for Host-Pathogen Interaction Studies

Investigators studying the intersection of host adrenergic signaling and microbial pathogenesis find A32390A uniquely suited for their work. Its ability to simultaneously inhibit norepinephrine synthesis and exert direct antimicrobial activity against pathogens like Candida albicans and Gram-positive bacteria enables experimental designs that combine both effects in a single molecule [4]. No other commercial DBH inhibitor offers this dual pharmacology.

High-Dose In Vivo Antifungal Studies Requiring a Wide Safety Margin

For murine models of systemic mycosis where the inherent nephrotoxicity of amphotericin B limits dosing, A32390A offers a validated alternative. Its demonstrated lack of toxicity across a broad cumulative dose range (37.5–600 mg/kg s.c.) and an LD50 exceeding 1 g/kg make it suitable for high-dose regimens that would be impossible with polyene antifungals [5]. Additionally, efficacy can be further optimized using a PVP solid-dispersion formulation to enhance bioavailability [5].

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